

2-Phenylcyclohexanone: A Versatile Scaffold for Complex Molecular Architectures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenylcyclohexanone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylcyclohexanone is a versatile bicyclic ketone that serves as a pivotal building block in modern organic synthesis. Its unique structural features, comprising a reactive carbonyl group and an adjacent phenyl-substituted stereocenter, provide a rich platform for a diverse array of chemical transformations. This whitepaper offers a comprehensive technical overview of **2-phenylcyclohexanone**, detailing its synthesis, key reactions, and applications in the construction of complex, biologically active molecules. This guide is intended to be a valuable resource for researchers in academia and industry, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its use in synthetic endeavors.

Physicochemical and Spectroscopic Data

2-Phenylcyclohexanone is a white crystalline solid at room temperature. A summary of its key physicochemical and spectroscopic data is presented below.

Property	Value
Molecular Formula	C ₁₂ H ₁₄ O
Molecular Weight	174.24 g/mol
CAS Number	1444-65-1
Appearance	White crystalline powder
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	7.35-7.20 (m, 5H), 3.65 (dd, J = 11.2, 5.2 Hz, 1H), 2.60-2.45 (m, 2H), 2.20-1.80 (m, 6H)
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	211.5, 142.0, 128.8, 128.5, 126.9, 58.0, 42.0, 35.5, 28.0, 25.5
IR (KBr, cm ⁻¹)	3060, 3030, 2940, 2860, 1710 (C=O), 1600, 1495, 1450, 750, 700

Synthesis of 2-Phenylcyclohexanone

The synthesis of **2-phenylcyclohexanone** can be achieved through several methodologies. A common and efficient method involves the palladium-catalyzed α -arylation of cyclohexanone.

Experimental Protocol: Palladium-Catalyzed α -Arylation

This protocol describes the synthesis of **2-phenylcyclohexanone** from cyclohexanone and chlorobenzene.^[1]

Materials:

- Cyclohexanone
- Chlorobenzene
- Sodium tert-butoxide
- [(IPr)Pd(acac)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
- Toluene, anhydrous

Procedure:

- To an oven-dried Schlenk tube under an inert atmosphere, add [(IPr)Pd(acac)Cl] (0.02 mmol, 2 mol%), sodium tert-butoxide (1.2 mmol), and anhydrous toluene (5 mL).
- Add chlorobenzene (1.0 mmol) and cyclohexanone (1.2 mmol) to the reaction mixture.
- Seal the tube and heat the reaction mixture at 60 °C for 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford **2-phenylcyclohexanone**.

Quantitative Data:

Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
[(IPr)Pd(acac)Cl]	NaOtBu	Toluene	60	2	86	[1]

Key Reactions of 2-Phenylcyclohexanone as a Building Block

2-Phenylcyclohexanone is a versatile precursor for a variety of synthetic transformations, including aldol condensations, Michael additions, Robinson annulations, and asymmetric

aminations. These reactions allow for the construction of complex carbocyclic and heterocyclic frameworks.

Aldol Condensation

The enolizable α -protons of **2-phenylcyclohexanone** readily participate in aldol condensations with various aldehydes, leading to the formation of α,β -unsaturated ketones or β -hydroxy ketones.

This protocol describes the reaction of **2-phenylcyclohexanone** with benzaldehyde.

Materials:

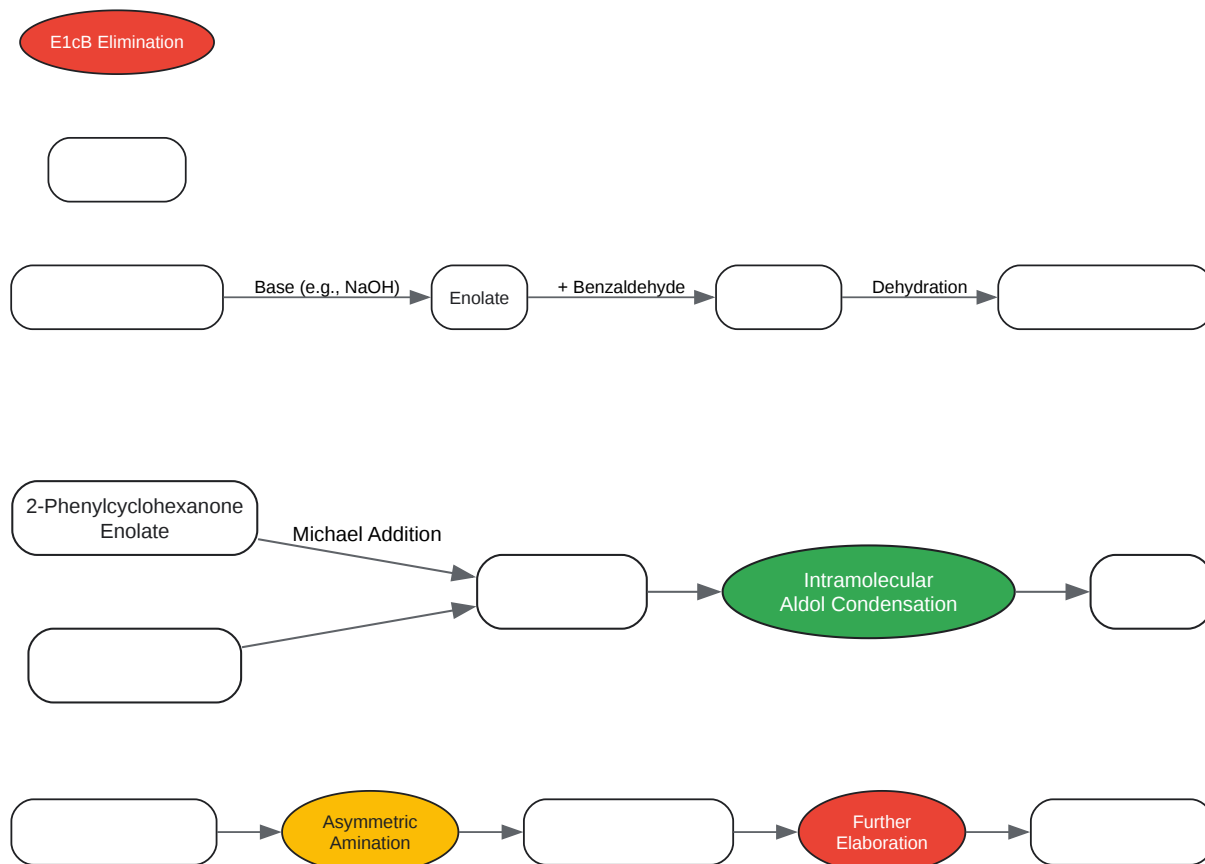
- **2-Phenylcyclohexanone**
- Benzaldehyde
- Sodium hydroxide (NaOH)
- Ethanol

Procedure:

- In a round-bottom flask, dissolve **2-phenylcyclohexanone** (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).
- To this solution, add a solution of NaOH (12 mmol) in water (5 mL).
- Stir the reaction mixture at room temperature for 4-6 hours.
- Monitor the reaction by TLC.
- Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
- Extract the product with diethyl ether (3 x 25 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

- Purify the crude product by recrystallization or column chromatography.

Diagram: Aldol Condensation of **2-Phenylcyclohexanone**



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References

- 1. Total Synthesis of Fawcettimine by Toste [organic-chemistry.org]

- To cite this document: BenchChem. [2-Phenylcyclohexanone: A Versatile Scaffold for Complex Molecular Architectures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152291#2-phenylcyclohexanone-as-a-building-block-in-organic-synthesis]

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